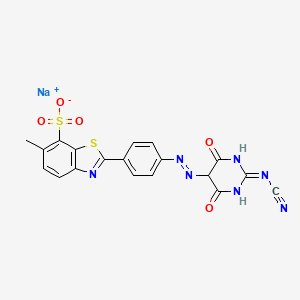

Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

説明

2-(4-((2-(シアノイミノ)ヘキサヒドロ-4,6-ジオキソピリミジン-5-イル)アゾ)フェニル)-6-メチルベンゾチアゾール-7-スルホン酸ナトリウムは、その独特の化学構造と特性で知られる複雑な有機化合物です。この化合物は、その特徴的な特性により、様々な科学研究用途で使用されています。

特性

CAS番号 |

55067-12-4 |

|---|---|

分子式 |

C19H12N7NaO5S2 |

分子量 |

505.5 g/mol |

IUPAC名 |

sodium;2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C19H13N7O5S2.Na/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28;/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28);/q;+1/p-1 |

InChIキー |

FCFYFUFGQKWGGB-UHFFFAOYSA-M |

正規SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

2-(4-((2-(シアノイミノ)ヘキサヒドロ-4,6-ジオキソピリミジン-5-イル)アゾ)フェニル)-6-メチルベンゾチアゾール-7-スルホン酸ナトリウムの合成には、複数のステップが必要です。このプロセスは、通常、コアベンゾチアゾール構造の調製から始まり、その後、アゾ基とシアノイミノ基が導入されます。反応条件は、目的の生成物が得られるように、特定の温度、pHレベル、および触媒を必要とします。 工業生産方法には、収率と効率を最大化するために、大規模反応器と連続フロープロセスが関与する可能性があります .

化学反応の分析

科学研究用途

2-(4-((2-(シアノイミノ)ヘキサヒドロ-4,6-ジオキソピリミジン-5-イル)アゾ)フェニル)-6-メチルベンゾチアゾール-7-スルホン酸ナトリウムは、以下を含む科学研究で広く使用されています。

化学: 様々な化学反応や合成プロセスにおける試薬として。

生物学: 酵素相互作用や細胞プロセスに関連する研究において。

科学的研究の応用

Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in the following ways:

- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds due to its unique functional groups, including the cyanoimino and azo groups.

- Reactivity Studies : The compound undergoes various chemical reactions such as nucleophilic and electrophilic substitutions, oxidation, and reduction, making it valuable for studying reaction mechanisms.

Table 1: Chemical Reactions Involving Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction at the benzothiazole ring |

| Electrophilic Substitution | Reaction at the cyanoimino group |

| Oxidation | Formation of corresponding oxides |

| Reduction | Cleavage of the azo linkage using reducing agents |

Biology

In biological research, this compound has been employed in various assays and studies:

- Biochemical Assays : It is used as a probe for studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets enables researchers to investigate biochemical pathways.

Case Study Example : A study demonstrated that sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate could inhibit certain enzyme activities, showcasing its potential as a biochemical tool.

Medicine

The therapeutic potential of this compound is under investigation due to its promising biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.

Case Study Example : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential application in developing new antibiotics.

- Anticancer Activities : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.

Industry

In industrial applications, sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is used in:

- Dyes and Pigments Production : Its azo linkage allows it to be used as a dye precursor in textile and pigment industries.

作用機序

類似化合物の比較

他の類似の化合物と比較して、2-(4-((2-(シアノイミノ)ヘキサヒドロ-4,6-ジオキソピリミジン-5-イル)アゾ)フェニル)-6-メチルベンゾチアゾール-7-スルホン酸ナトリウムは、官能基と化学的性質のユニークな組み合わせによって際立っています。 類似の化合物には、他のベンゾチアゾール誘導体とアゾ化合物がありますが、この特定の化合物の構造は、特定の用途で明確な利点をもたらします.

類似化合物との比較

Compared to other similar compounds, Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzothiazole derivatives and azo compounds, but this specific compound’s structure provides distinct advantages in certain applications .

生物活性

Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate, a complex organic compound, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C₁₉H₁₂N₇NaO₅S

- Molecular Weight: 505.462 g/mol

- CAS Number: 55067-12-4

The compound features a cyanoimino group, a hexahydro-4,6-dioxopyrimidinyl moiety, an azo linkage, and a benzothiazole sulfonic acid component. These functional groups contribute to its reactivity and potential interactions with biological targets.

Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate exhibits biological activity primarily through:

- Enzyme Inhibition: The compound can bind to specific enzymes, altering their activity. The presence of the azo linkage and cyanoimino group enhances its binding affinity to various protein targets.

- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential: Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could also have anticancer properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial effects against various pathogens. For instance, similar benzothiazole derivatives have shown promising results in inhibiting bacterial growth . The specific activity of sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate against specific bacterial strains remains to be thoroughly investigated.

Anticancer Activity

Research into benzothiazole derivatives indicates potential anticancer activity. For example, compounds with structural similarities have been tested against human malignant cell lines (e.g., MCF-7 breast cancer cells), showing cytotoxic effects . Future studies should focus on evaluating the specific effects of sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate on various cancer cell lines.

Case Studies and Research Findings

Q & A

Q. Q1: What are the recommended synthetic routes for Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate, and how can intermediates be optimized for yield?

Methodological Answer :

- The compound’s synthesis involves multi-step azo-coupling and sulfonation reactions. Key intermediates include hexahydro-4,6-dioxopyrimidin-5-yl derivatives and benzothiazole precursors.

- Optimize azo-coupling using pH-controlled conditions (pH 6–8) to stabilize the diazonium intermediate, as seen in analogous triazolo-pyrimidine syntheses .

- Monitor reaction progression via HPLC with UV detection at 254 nm to track unreacted precursors .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) to resolve impurities. Compare retention times with standards .

- Structural Confirmation :

Advanced Research Questions

Q. Q3: How can computational modeling predict the compound’s electronic properties for applications in photodynamic therapy or sensors?

Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps, focusing on the azo and benzothiazole moieties.

- Compare with experimental UV-Vis spectra (λmax ~450–500 nm for azo derivatives) to validate π→π* transitions .

- Use molecular docking to assess interactions with biological targets (e.g., DNA minor grooves) .

Q. Q4: What experimental strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer :

- Scenario : Discrepancies in -NMR splitting patterns.

- Resolution :

Q. Q5: How can researchers design stability studies under varying pH and temperature conditions for this compound?

Methodological Answer :

- Protocol :

- Kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C.

Mechanistic and Functional Studies

Q. Q6: What mechanistic insights explain the compound’s reactivity in aqueous vs. organic solvents?

Methodological Answer :

Q. Q7: How can researchers evaluate the compound’s potential as a fluorescent probe for metal ion detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。